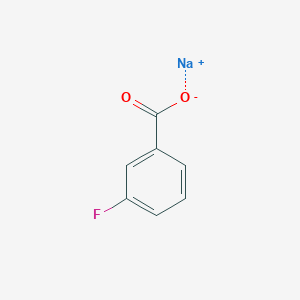

Sodium 3-fluorobenzoate

Descripción

Propiedades

Número CAS |

499-57-0 |

|---|---|

Fórmula molecular |

C7H5FNaO2 |

Peso molecular |

163.10 g/mol |

Nombre IUPAC |

sodium;3-fluorobenzoate |

InChI |

InChI=1S/C7H5FO2.Na/c8-6-3-1-2-5(4-6)7(9)10;/h1-4H,(H,9,10); |

Clave InChI |

UOCSABLTOZMILU-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)F)C(=O)[O-].[Na+] |

SMILES canónico |

C1=CC(=CC(=C1)F)C(=O)O.[Na] |

Otros números CAS |

499-57-0 |

Pictogramas |

Irritant |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Sodium 3-fluorobenzoate can be synthesized through the neutralization of 3-fluorobenzoic acid with sodium hydroxide. The reaction is typically carried out in an aqueous medium, where 3-fluorobenzoic acid is dissolved in water and sodium hydroxide is added gradually. The reaction mixture is stirred at room temperature until the acid is completely neutralized, forming sodium 3-fluorobenzoate and water as by-products.

Industrial Production Methods: In industrial settings, the production of sodium 3-fluorobenzoate follows a similar neutralization process but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pH to ensure complete conversion of 3-fluorobenzoic acid to its sodium salt. The product is then purified through crystallization or other separation techniques to achieve the desired purity level.

Análisis De Reacciones Químicas

Types of Reactions: Sodium 3-fluorobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Reduction Reactions: The carboxylate group can be reduced to an alcohol or aldehyde under specific conditions.

Oxidation Reactions: The benzene ring can undergo oxidation to form different aromatic compounds.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed in acidic or basic media.

Major Products Formed:

Substitution Reactions: Products include 3-substituted benzoates with various functional groups replacing the fluorine atom.

Reduction Reactions: Products include 3-fluorobenzyl alcohol or 3-fluorobenzaldehyde.

Oxidation Reactions: Products include 3-fluorobenzoquinone or other oxidized aromatic compounds.

Aplicaciones Científicas De Investigación

Environmental Applications

Sodium 3-fluorobenzoate is primarily studied for its role in biodegradation processes. Research indicates that certain anaerobic bacteria, such as Syntrophus aciditrophicus, can metabolize fluorinated benzoates, including sodium 3-fluorobenzoate. This process is significant for understanding the microbial degradation of pollutants in anaerobic environments.

Case Study: Biodegradation of Fluorinated Compounds

- Objective : Investigate the metabolic pathways of sodium 3-fluorobenzoate by anaerobic bacteria.

- Methodology : Cultures were incubated with sodium 3-fluorobenzoate and monitored for growth and substrate depletion using techniques like gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

- Findings : The study demonstrated that sodium 3-fluorobenzoate could be reductively dehalogenated, leading to the accumulation of non-toxic metabolites such as benzoate, showcasing its potential for bioremediation efforts in contaminated environments .

Biochemical Applications

Sodium 3-fluorobenzoate serves as a valuable tool in biochemical research, particularly in studies focusing on enzyme activity and metabolic pathways.

Enzyme Inhibition Studies

- Application : Used as an inhibitor to study the activity of various enzymes involved in aromatic compound metabolism.

- Example : Research has shown that Pseudomonas sp. can cometabolize sodium 3-fluorobenzoate when grown on chlorobenzoates, indicating its role in enzyme regulation and metabolic flexibility .

Analytical Chemistry

In analytical chemistry, sodium 3-fluorobenzoate is utilized as a standard compound for various analytical techniques due to its distinct spectral properties.

Applications in Chromatography

- Use : Acts as a calibration standard for high-performance liquid chromatography (HPLC) and gas chromatography (GC).

- Benefit : Its unique fluorine atom allows for enhanced detection sensitivity, making it suitable for trace analysis of environmental samples .

Chemical Synthesis

Sodium 3-fluorobenzoate is also used as a precursor or reagent in organic synthesis.

Synthesis of Fluorinated Compounds

Mecanismo De Acción

The mechanism of action of sodium 3-fluorobenzoate involves its interaction with specific molecular targets, depending on the context of its use. In biological systems, the fluorine atom can influence the compound’s binding affinity to enzymes or receptors, altering their activity. The carboxylate group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s effects. The exact pathways and targets vary based on the specific application and the nature of the interacting molecules.

Comparación Con Compuestos Similares

Comparison with Structural Isomers and Analogous Compounds

Comparison with 2-Fluorobenzoate and 4-Fluorobenzoate

Biodegradation Pathways :

- Key Findings :

Enzymatic Activation :

Comparison with Chlorinated and Multihalogenated Analogs

| Compound | Degradation Efficiency | Key Metabolites | Toxicity Profile |

|---|---|---|---|

| 3-Fluorobenzoate | Partial | Fluorocatechol, Fluoromuconate | High (fluorinated intermediates) |

| 3-Chlorobenzoate | Complete | Chlorocatechol, CO₂ | Moderate |

| 4-Chloro-3-fluorobenzoate | Not studied | — | Presumed high |

- Notes: Chlorinated analogs often follow similar pathways but with faster defluorination/chlorination steps. Multihalogenated compounds (e.g., 3,5-difluorobenzoate) are less studied but expected to exhibit higher toxicity .

Physicochemical Properties of Sodium 3-Fluorobenzoate and Derivatives

Key Research Findings

Engineered Bioconversion :

- P. putida KT2440 was engineered to convert 3-FBz into 2-fluoro-cis,cis-muconate (2-FMA) at 100% theoretical yield via combinatorial pathway balancing .

- Overexpression of catechol 1,2-dioxygenase (catA) enhanced 3-FBz consumption but increased 3-fluorocatechol toxicity .

Microbial Inhibition :

- 3-FBz inhibits growth of Syntrophus aciditrophicus and delays substrate depletion in mixed cultures .

Reductive Defluorination :

Actividad Biológica

Sodium 3-fluorobenzoate (CAS Number: 499-57-0) is a sodium salt of 3-fluorobenzoic acid, a compound that has garnered attention in various fields of biological and pharmaceutical research. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C₇H₄FO₂Na

- Molecular Weight : 162.1 g/mol

- Density : 1.474 g/cm³

- Melting Point : 122-124 °C

- Solubility : Soluble in water, making it suitable for biological applications.

Sodium 3-fluorobenzoate exhibits several biological activities, primarily attributed to its structural similarities with benzoic acid derivatives. The fluorine substitution can enhance the lipophilicity and modify the interaction of the compound with biological targets.

1. Antimicrobial Activity

Research indicates that sodium 3-fluorobenzoate possesses antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth through disruption of bacterial cell membranes and metabolic processes.

- Case Study : A study demonstrated that sodium 3-fluorobenzoate inhibited the growth of Escherichia coli and Staphylococcus aureus at concentrations as low as 0.5 mM, suggesting potential as a preservative or antimicrobial agent in food and pharmaceutical products .

2. Enzyme Inhibition

Sodium 3-fluorobenzoate has been shown to interact with specific enzymes, impacting metabolic pathways. Its role as an inhibitor of certain dehydrogenases has been documented, which can lead to altered metabolic profiles in treated organisms.

- Research Finding : A study on porcine kidney D-amino acid oxidase revealed that fluorobenzoates can act as competitive inhibitors, affecting the enzyme's activity and altering amino acid metabolism .

Toxicological Profile

While sodium 3-fluorobenzoate is generally recognized as safe for use in laboratory settings, it is classified as an irritant. Safety data sheets recommend precautions such as protective equipment when handling this compound due to potential respiratory and skin irritation risks .

Applications in Research

Sodium 3-fluorobenzoate is utilized in various research applications:

- Biochemical Assays : It serves as a reagent in studies investigating metabolic pathways involving benzoic acid derivatives.

- Drug Development : Its structural properties make it a candidate for prodrug formulations aimed at improving drug delivery mechanisms .

Comparative Biological Activity Table

| Compound | Antimicrobial Activity | Enzyme Inhibition | Toxicity Level |

|---|---|---|---|

| Sodium 3-Fluorobenzoate | Moderate | Yes | Irritant |

| Sodium Benzoate | Low | No | Low |

| Sodium Chlorobenzoate | High | Yes | Moderate |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Sodium 3-fluorobenzoate, and how can researchers verify its purity and structural integrity?

- Sodium 3-fluorobenzoate is typically synthesized via hydrolysis of methyl 3-fluorobenzoate under basic conditions. A detailed protocol involves dissolving methyl 3-fluorobenzoate in a sodium hydroxide solution, followed by acidification with HCl to precipitate the free acid, which is then neutralized with sodium bicarbonate to yield the sodium salt .

- Characterization methods :

- NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm substitution patterns and absence of impurities.

- HPLC with UV detection to assess purity (>95% by area normalization).

- Elemental analysis (C, H, F) to validate stoichiometry .

Q. How do the physicochemical properties of Sodium 3-fluorobenzoate influence its solubility and reactivity in aqueous systems?

- Sodium 3-fluorobenzoate is highly soluble in water due to its ionic nature. The meta-fluorine substitution reduces steric hindrance compared to ortho-substituted analogs, enhancing reactivity in nucleophilic aromatic substitution. Researchers should account for pH-dependent solubility (pKa ~2.5–3.0 for the free acid) when designing buffer systems .

Advanced Research Questions

Q. What microbial degradation pathways exist for Sodium 3-fluorobenzoate, and how do intermediate metabolites impact toxicity assessments?

- Two primary pathways are documented:

1,2-Dioxygenation : Produces 3-fluorocatechol, which accumulates as a cytotoxic intermediate.

1,6-Dioxygenation : Yields 4-fluorocatechol, which is further metabolized to non-toxic oxoadipate via β-ketoadipate pathways .

- Methodological considerations :

- Use Pseudomonas sp. B13 or Sphingomonas sp. HB-1 for degradation studies to minimize toxic intermediates.

- Monitor metabolites via GC-MS or LC-HRMS and assess cytotoxicity using in vitro assays (e.g., MTT) .

Q. How do fluorinated aromatic compounds like Sodium 3-fluorobenzoate interact with biological macromolecules, and what techniques elucidate these mechanisms?

- The C-F bond stabilizes aromatic rings, reducing enzymatic cleavage. Studies suggest fluorine’s electronegativity disrupts π-π stacking in protein binding pockets.

- Experimental approaches :

- X-ray crystallography to resolve ligand-protein complexes.

- Isothermal titration calorimetry (ITC) to quantify binding affinities .

Q. How can researchers resolve contradictions in reported metabolic fluxes of Sodium 3-fluorobenzoate across bacterial strains?

- Strain-specific enzyme promiscuity (e.g., dioxygenase regioselectivity) explains flux variations.

- Strategies :

- Conduct comparative genomics to identify enzyme isoforms.

- Use ¹⁸O-labeled H₂O in degradation assays to trace oxygen incorporation patterns .

Methodological and Analytical Guidance

Q. What protocols are recommended for tracking Sodium 3-fluorobenzoate degradation in environmental samples?

- Sample preparation : Extract using solid-phase extraction (SPE) with C18 cartridges.

- Analytical tools :

- Ion chromatography for quantifying fluoride release.

- Stable isotope probing (SIP) with ¹³C-labeled substrate to identify active microbial degraders .

Q. How should researchers design controlled experiments to study Sodium 3-fluorobenzoate’s stability under varying pH and temperature conditions?

- Experimental design :

- Use buffered solutions (pH 2–10) and temperatures (4–80°C).

- Monitor degradation via UV-Vis spectroscopy (λ = 260 nm) and kinetic modeling (e.g., Arrhenius plots) .

Data Interpretation and Validation

Q. What statistical methods are appropriate for analyzing dose-response relationships in Sodium 3-fluorobenzoate toxicity studies?

- Apply non-linear regression (e.g., log-logistic models) to estimate EC₅₀ values.

- Validate using bootstrap resampling to assess confidence intervals .

Q. How can researchers differentiate artifacts from true metabolic intermediates in biodegradation assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.